N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C18H20ClN5O4S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel chromone-pyrimidine coupled derivatives, including those related to the specified compound, showing significant antimicrobial activity. For instance, derivatives bearing fluoro and methoxy groups exhibited potent antibacterial and antifungal activities, respectively, when compared with standard drugs. The mode of action was further investigated through enzyme assay studies and molecular docking, revealing interactions with specific receptors (Tiwari et al., 2018).
Anticancer Activity
Several studies have synthesized derivatives that demonstrated anticancer activity through different mechanisms, including apoptosis induction in breast cancer cells. The derivatives were evaluated in vitro and in vivo, with some showing significant potential as antitumor agents (Gad et al., 2020). Additionally, certain compounds have been identified as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer cell proliferation, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Enzyme Inhibition
Research into the synthesis and biological evaluation of new pyrimidine derivatives has revealed their role in enzyme inhibition. For example, some derivatives have shown promise as inhibitors of essential enzymes, impacting various biological pathways and offering potential therapeutic applications (Rode et al., 2021).
Molecular Docking and ADME Studies
Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to understand the interaction of these compounds with biological targets and their drug-like properties. Such studies are crucial for predicting the efficacy and safety profile of potential therapeutic agents, aiding in the development of drugs with optimal pharmacokinetic properties (Rode et al., 2021).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O4S/c19-11-5-3-10(4-6-11)16(26)22-14-15(20)23-18(24-17(14)27)29-9-13(25)21-8-12-2-1-7-28-12/h3-6,12H,1-2,7-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXYXGXFMXTOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.